![molecular formula C9H9NO2 B14310802 5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one CAS No. 112233-34-8](/img/structure/B14310802.png)
5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one is a chemical compound that features a pyrrole ring attached to a furanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions and in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be tailored to meet industrial standards for safety and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyrrole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various N-substituted derivatives.
Aplicaciones Científicas De Investigación
5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the furanone moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Furan: A five-membered aromatic ring with one oxygen atom.
Thiophene: Similar to furan but with a sulfur atom instead of oxygen.
Uniqueness
5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one is unique due to its combined pyrrole and furanone structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to its individual components .
Propiedades
Número CAS |
112233-34-8 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
2-(pyrrol-1-ylmethyl)-2H-furan-5-one |
InChI |
InChI=1S/C9H9NO2/c11-9-4-3-8(12-9)7-10-5-1-2-6-10/h1-6,8H,7H2 |
Clave InChI |
ONRFCTZJRFGVNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)CC2C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



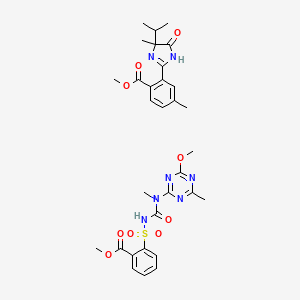
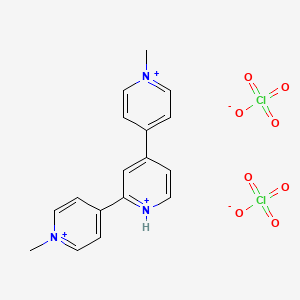
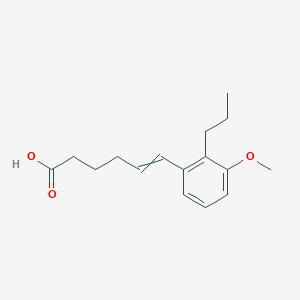

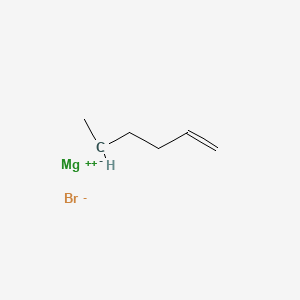
![1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B14310742.png)
phosphanium chloride](/img/structure/B14310747.png)
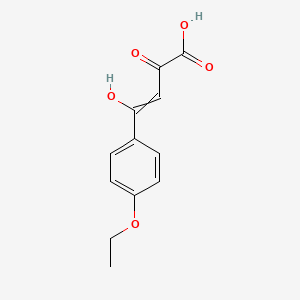

![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
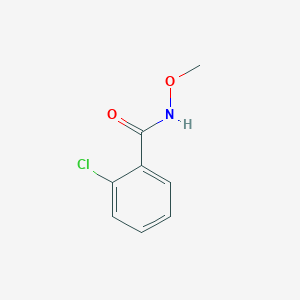
![N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine](/img/structure/B14310780.png)
